molecular formula C6H2Cl2N2 B184595 2,6-Dichloroisonicotinonitrile CAS No. 32710-65-9

2,6-Dichloroisonicotinonitrile

Cat. No.: B184595
CAS No.: 32710-65-9
M. Wt: 173 g/mol
InChI Key: BTUKLHWINORBTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroisonicotinonitrile generally involves the reaction of 2,6-dichloropyridine with sodium cyanide in a suitable solvent . The reaction conditions typically include:

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve large-scale production .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₄Cl₂N₂
  • Molecular Weight : 189.02 g/mol
  • Structure : DCIN features a pyridine ring with two chlorine substituents and a nitrile group, which contributes to its reactivity and biological activity.

Synthesis of Pharmaceuticals

DCIN serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating complex drug molecules. For example, its derivatives have been explored for potential anti-inflammatory and antiviral properties.

Research indicates that DCIN can modulate nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission. Studies have shown that it acts as an allosteric modulator, enhancing acetylcholine responses. Additionally, it has demonstrated enzyme inhibition properties against Hepatitis C virus NS5B polymerase, highlighting its potential in antiviral drug development .

Agrochemical Applications

DCIN is utilized in the synthesis of trifluoromethylpyridines, which are active ingredients in agrochemicals. These compounds are effective in protecting crops from pests and diseases. For instance, treatments with DCIN have been shown to induce plant defense responses, enhancing resistance against pathogens .

Case Study 1: Modulation of Nicotinic Receptors

A study investigated the effects of DCIN on nAChRs in neuronal cells. The results indicated that DCIN significantly enhanced receptor activity, suggesting its potential use in treating neurological disorders characterized by impaired cholinergic signaling.

Case Study 2: Agrochemical Efficacy

In agricultural trials, plants treated with DCIN exhibited increased resistance to fungal infections compared to untreated controls. The compound induced the synthesis of pathogenesis-related proteins, which play a crucial role in plant defense mechanisms .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
2,6-DichloroisonicotinonitrilenAChR Modulation
2,6-Dichloroisonicotinic AcidPlant Defense Induction
Salicylic AcidPlant Defense Induction

Table 2: Synthesis Pathways for DCIN Derivatives

Starting MaterialReaction TypeProduct
Methyl nicotinateNucleophilic SubstitutionThis compound
CyanoacetamideMichael AdditionVarious pyridine derivatives

Mechanism of Action

The mechanism of action of 2,6-Dichloroisonicotinonitrile is primarily based on its ability to undergo nucleophilic substitution and other chemical transformations. The chlorine atoms and nitrile group provide reactive sites for various chemical reactions, enabling the compound to interact with different molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

2,6-Dichloroisonicotinonitrile can be compared with other halogenated pyridine derivatives, such as:

The uniqueness of this compound lies in its combination of chlorine atoms and a nitrile group, providing a versatile platform for various chemical reactions and applications .

Biological Activity

2,6-Dichloroisonicotinonitrile (DCIN) is a compound that has garnered attention for its potential biological activities, particularly in the context of plant defense mechanisms and its applications in agricultural practices. This article delves into the biological activity of DCIN, highlighting its mechanisms, effects on plant systems, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of two chlorine atoms and a nitrile functional group attached to a pyridine ring. Its molecular formula is C7H3Cl2N. The structural features of DCIN are critical for its biological activity, influencing its interaction with various biological targets.

Induction of Plant Defense Responses

Research indicates that DCIN acts as an inducer of plant defense responses similar to its analogs, such as 2,6-dichloroisonicotinic acid (INA). Both compounds have been shown to enhance the synthesis of pathogenesis-related (PR) proteins, which play a pivotal role in plant immunity. Specifically, DCIN has been found to:

  • Inhibit Catalase Activity : DCIN binds to soluble salicylic acid-binding proteins in plants, inhibiting catalase activity. This inhibition leads to an increase in reactive oxygen species (ROS), which are essential for activating defense pathways against pathogens .
  • Enhance Disease Resistance : The induction of PR proteins correlates with increased resistance to various pathogens, including the tobacco mosaic virus. The effectiveness of DCIN in enhancing disease resistance has been demonstrated through dose-response studies .

Comparative Studies on Biological Activity

A comparative analysis was conducted to evaluate the biological activity of DCIN against other known inducers like INA and salicylic acid (SA). The findings are summarized in the following table:

CompoundMechanism of ActionEffect on PR Protein ExpressionPathogen Resistance
DCINInhibits catalaseSignificant increaseHigh
INAInhibits catalaseSignificant increaseHigh
SABinds SA receptorModerate increaseModerate

This table illustrates that while all three compounds enhance PR protein expression and pathogen resistance, DCIN and INA exhibit a more pronounced effect compared to SA.

Field Trials

Field trials have demonstrated that applications of DCIN at concentrations around 100 mg/L significantly reduce the incidence and severity of diseases such as purple blotch in crops. These trials support the compound's practical utility in agricultural settings for disease management .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dichloroisonicotinonitrile, and how can purity be validated?

  • Methodological Answer : Common synthetic routes involve chlorination of isonicotinonitrile derivatives using agents like POCl₃ or SOCl₂ under controlled conditions. Purification typically employs recrystallization or column chromatography. Purity validation requires NMR (¹H/¹³C), HPLC, and mass spectrometry. Cross-referencing spectral data with databases like NIST ensures accuracy . Detailed experimental protocols must be documented to ensure reproducibility, including reagent ratios, reaction times, and purification steps .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate decontamination with water is required for spills or exposure. Toxicity data (e.g., LD₅₀) should inform risk assessments, and waste must be segregated for professional disposal . Safety sheets (SDS) should be consulted for hazard-specific first aid measures .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography confirms molecular geometry, while IR spectroscopy identifies functional groups (e.g., C≡N stretching at ~2200 cm⁻¹). Computational methods (DFT) model electronic properties, such as HOMO-LUMO gaps, to predict reactivity. Compare experimental and calculated spectra to validate results .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. Use high-resolution MS to confirm molecular formulas and 2D NMR (COSY, HSQC) to assign signals. Replicate synthesis under inert atmospheres to rule out oxidation artifacts. Cross-validate with independent techniques like X-ray diffraction .

Q. What strategies optimize reaction yields in halogenation steps for this compound synthesis?

  • Methodological Answer : Screen catalysts (e.g., FeCl₃) and solvents (DMF, DCM) to enhance chlorination efficiency. Kinetic studies (e.g., in situ monitoring via FTIR) identify optimal reaction times. Post-reaction quenching with ice-water minimizes byproducts. Statistical optimization (e.g., DOE) can balance variables like temperature and stoichiometry .

Q. How does this compound interact in redox reactions, and what analytical methods track these processes?

  • Methodological Answer : Cyclic voltammetry (CV) measures redox potentials, while UV-Vis spectroscopy monitors electron transfer using indicators like 2,6-DCPIP. Computational modeling (e.g., Marcus theory) predicts electron-transfer rates. Validate mechanisms with isotopic labeling (e.g., ¹⁵N) or trapping intermediates at low temperatures .

Q. What statistical approaches are recommended for validating reproducibility in studies involving this compound?

  • Methodological Answer : Use ANOVA to assess batch-to-batch variability and establish confidence intervals for key metrics (e.g., yield, purity). Include negative controls and triplicate experiments. Data visualization (e.g., Bland-Altman plots) highlights systematic errors. Transparent reporting of outliers and exclusion criteria is critical .

Properties

IUPAC Name

2,6-dichloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUKLHWINORBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352877
Record name 2,6-dichloroisonicotinonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32710-65-9
Record name 2,6-Dichloro-4-pyridinecarbonitrile
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Record name 2,6-dichloroisonicotinonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloroisonicotinonitrile
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Record name 2,6-Dichloro-4-pyridinecarbonitrile
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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